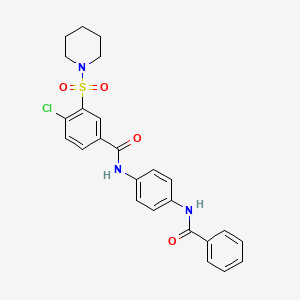![molecular formula C18H24ClN3OS B3466586 6-CHLORO-5-[(4-ETHOXYPHENYL)METHYL]-N,N-DIETHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-AMINE](/img/structure/B3466586.png)
6-CHLORO-5-[(4-ETHOXYPHENYL)METHYL]-N,N-DIETHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-AMINE
Übersicht
Beschreibung
6-Chloro-5-[(4-ethoxyphenyl)methyl]-N,N-diethyl-2-(methylsulfanyl)pyrimidin-4-amine is a synthetic organic compound with a complex structure It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-5-[(4-ethoxyphenyl)methyl]-N,N-diethyl-2-(methylsulfanyl)pyrimidin-4-amine typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Substitution Reactions: The ethoxyphenylmethyl group can be introduced via a nucleophilic substitution reaction, where the ethoxyphenylmethyl halide reacts with the pyrimidine derivative.
Alkylation: The N,N-diethyl and methylsulfanyl groups can be introduced through alkylation reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The chlorine atom at the 6-position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Sulfoxides and Sulfones: From oxidation of the methylsulfanyl group.
Amines and Thiols: From substitution reactions at the chlorine position.
Wissenschaftliche Forschungsanwendungen
6-Chloro-5-[(4-ethoxyphenyl)methyl]-N,N-diethyl-2-(methylsulfanyl)pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.
Biological Research: Used as a probe to study various biochemical pathways.
Industrial Chemistry: Employed in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of this compound involves interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring and its substituents can bind to active sites, modulating the activity of the target. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Chloro-N-(4-chlorophenyl)pyrimidin-4-amine
- 6-Chloro-N,N-dimethylpyrimidin-4-amine
- 6-Chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine
Uniqueness
6-Chloro-5-[(4-ethoxyphenyl)methyl]-N,N-diethyl-2-(methylsulfanyl)pyrimidin-4-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the ethoxyphenylmethyl group and the methylsulfanyl group differentiates it from other similar compounds, potentially leading to unique interactions and applications.
Eigenschaften
IUPAC Name |
6-chloro-5-[(4-ethoxyphenyl)methyl]-N,N-diethyl-2-methylsulfanylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3OS/c1-5-22(6-2)17-15(16(19)20-18(21-17)24-4)12-13-8-10-14(11-9-13)23-7-3/h8-11H,5-7,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUDQULGMHZSKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C(=NC(=N1)SC)Cl)CC2=CC=C(C=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Biphenyl-4-ylsulfonyl)amino]benzoic acid](/img/structure/B3466503.png)
![[3-[(2-chlorobenzoyl)amino]phenyl] 4-nitrobenzoate](/img/structure/B3466512.png)
![N-(4-bromophenyl)-4-methyl-3-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B3466517.png)
![4-bromo-N-(4-bromophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3466518.png)

![3-{[(2-methoxyphenyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide](/img/structure/B3466528.png)

![N-(4-acetylphenyl)-3-[(4-bromophenyl)sulfonyl]benzenesulfonamide](/img/structure/B3466535.png)
![3-bromo-N-[2-methoxy-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3466549.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3466557.png)
![2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B3466561.png)
![3-amino-4,6-dimethyl-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3466564.png)
![N-(4-Bromophenyl)-2-({5,6-dimethylthieno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B3466578.png)
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(3-methylphenoxy)acetamide](/img/structure/B3466583.png)
